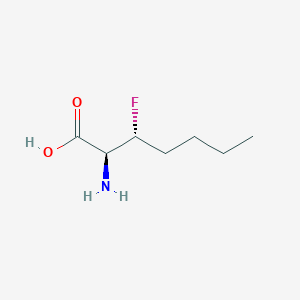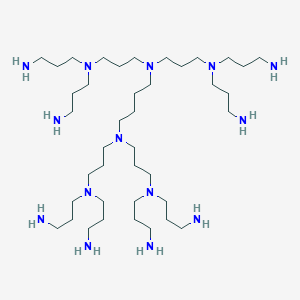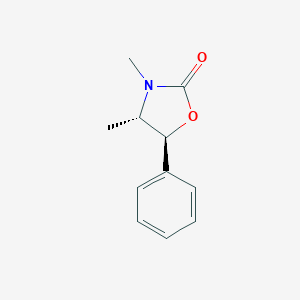
(2S,3R)-2-amino-3-fluoroheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-amino-3-fluoroheptanoic acid, also known as AF7, is a non-proteinogenic amino acid that has gained attention in scientific research due to its unique properties. This amino acid is structurally similar to lysine, with the addition of a fluorine atom on the third carbon and an amino group on the second carbon. The synthesis of AF7 has been of great interest to chemists and its potential applications in scientific research have been explored in recent years.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-amino-3-fluoroheptanoic acid is not fully understood, but it is believed to involve the binding of (2S,3R)-2-amino-3-fluoroheptanoic acid to certain proteins in the body. This binding may lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Biochemische Und Physiologische Effekte
(2S,3R)-2-amino-3-fluoroheptanoic acid has been found to have various biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channel activity. (2S,3R)-2-amino-3-fluoroheptanoic acid has also been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2S,3R)-2-amino-3-fluoroheptanoic acid is its high yield and enantiomeric purity, which makes it a useful tool for studying protein-ligand interactions. However, one limitation of (2S,3R)-2-amino-3-fluoroheptanoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of (2S,3R)-2-amino-3-fluoroheptanoic acid in scientific research. One area of interest is the development of new drugs that target specific proteins in the body. (2S,3R)-2-amino-3-fluoroheptanoic acid may also be useful in the study of protein-protein interactions and in the development of new diagnostic tools for certain diseases. Additionally, the synthesis of (2S,3R)-2-amino-3-fluoroheptanoic acid may be optimized to improve its solubility and increase its usefulness in various experiments.
Synthesemethoden
The synthesis of (2S,3R)-2-amino-3-fluoroheptanoic acid involves the use of a chiral auxiliary, which is a chemical compound that can be used to control the stereochemistry of a reaction. The chiral auxiliary used in the synthesis of (2S,3R)-2-amino-3-fluoroheptanoic acid is (S)-2-amino-3-bromo-1,4-dioxane, which is reacted with heptanal to produce a chiral alcohol intermediate. This intermediate is then reacted with fluorine gas and ammonia to produce (2S,3R)-2-amino-3-fluoroheptanoic acid in high yield and enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-amino-3-fluoroheptanoic acid has been used in various scientific research applications, including the development of new drugs and the study of protein-ligand interactions. (2S,3R)-2-amino-3-fluoroheptanoic acid has been found to bind to certain proteins in the body, which has led to the development of new drugs that target these proteins. (2S,3R)-2-amino-3-fluoroheptanoic acid has also been used in the study of protein-ligand interactions, which is important for understanding how drugs interact with their targets in the body.
Eigenschaften
CAS-Nummer |
149560-56-5 |
|---|---|
Produktname |
(2S,3R)-2-amino-3-fluoroheptanoic acid |
Molekularformel |
C7H14FNO2 |
Molekulargewicht |
163.19 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3-fluoroheptanoic acid |
InChI |
InChI=1S/C7H14FNO2/c1-2-3-4-5(8)6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)/t5-,6-/m1/s1 |
InChI-Schlüssel |
PNQMPJSBZXUFMS-PHDIDXHHSA-N |
Isomerische SMILES |
CCCC[C@H]([C@H](C(=O)O)N)F |
SMILES |
CCCCC(C(C(=O)O)N)F |
Kanonische SMILES |
CCCCC(C(C(=O)O)N)F |
Synonyme |
Heptanoic acid, 2-amino-3-fluoro-, [R-(R*,S*)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid](/img/structure/B139449.png)


